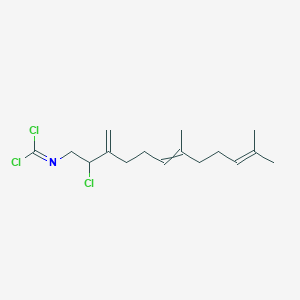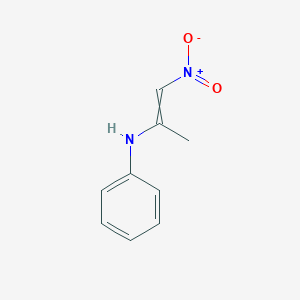![molecular formula C22H12Cl6O2 B14496756 4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride CAS No. 63069-01-2](/img/structure/B14496756.png)
4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is an organic compound with a complex structure, characterized by the presence of benzoyl chloride groups attached to a phenylenebis(dichloromethylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride typically involves the reaction of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Applications De Recherche Scientifique
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde
- 4,4’-[1,4-Phenylenebis(methylene)]dibenzoyl chloride
Uniqueness
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is unique due to its dichloromethylene groups, which impart distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
63069-01-2 |
|---|---|
Formule moléculaire |
C22H12Cl6O2 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
4-[[4-[(4-carbonochloridoylphenyl)-dichloromethyl]phenyl]-dichloromethyl]benzoyl chloride |
InChI |
InChI=1S/C22H12Cl6O2/c23-19(29)13-1-5-15(6-2-13)21(25,26)17-9-11-18(12-10-17)22(27,28)16-7-3-14(4-8-16)20(24)30/h1-12H |
Clé InChI |
UDCNOIGVPXRMLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


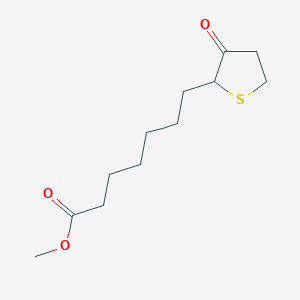




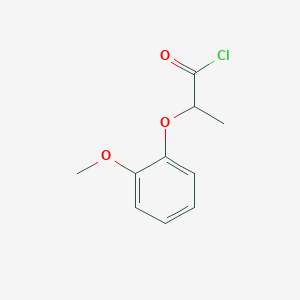
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

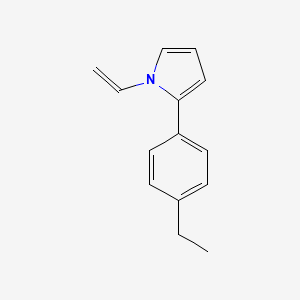
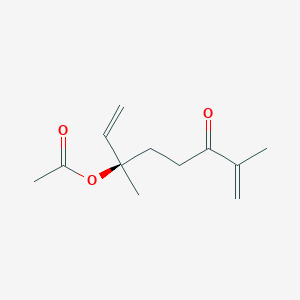
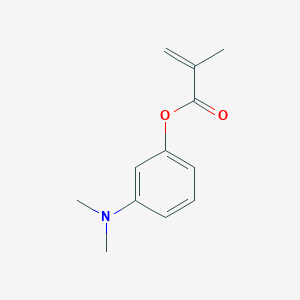
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
